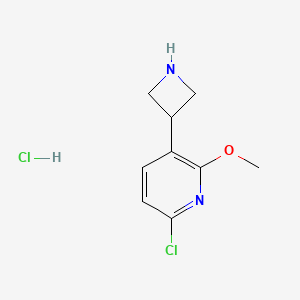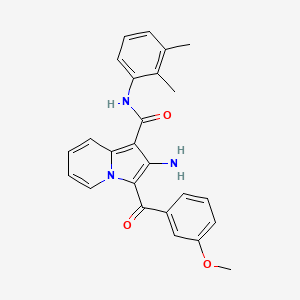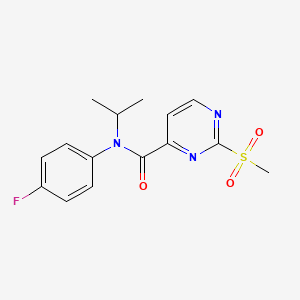
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide, also known as FMSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP is a pyrimidine-based compound that was first synthesized in 2008 by a team of researchers at the University of Oxford. Since then, FMSP has been studied extensively for its potential as a therapeutic agent in various medical conditions.
作用機序
The mechanism of action of N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, which can lead to the suppression of tumor growth. In inflammation, this compound reduces the production of pro-inflammatory cytokines, which can reduce inflammation and pain. In neuropathic pain, this compound reduces pain by inhibiting the activation of spinal cord glial cells.
実験室実験の利点と制限
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide has several advantages in lab experiments, including its high potency and selectivity. This compound is also stable and easy to synthesize, which makes it a useful tool in research. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several potential future directions for research on N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of this compound's potential as a therapeutic agent in other medical conditions, such as autoimmune diseases and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide involves a multi-step process that begins with the reaction of 4-fluoroaniline with 2-chloro-N-methanesulfonylacetamide. This reaction results in the formation of N-(4-fluorophenyl)-2-methanesulfonylacetamide, which is then reacted with propan-2-amine to yield this compound.
科学的研究の応用
N-(4-fluorophenyl)-2-methanesulfonyl-N-(propan-2-yl)pyrimidine-4-carboxamide has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuropathic pain research, this compound has been shown to reduce pain by inhibiting the activation of spinal cord glial cells.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-methylsulfonyl-N-propan-2-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-10(2)19(12-6-4-11(16)5-7-12)14(20)13-8-9-17-15(18-13)23(3,21)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQWBXYDNKUXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)C2=NC(=NC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

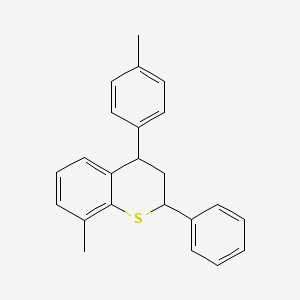
![propyl 4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2470047.png)
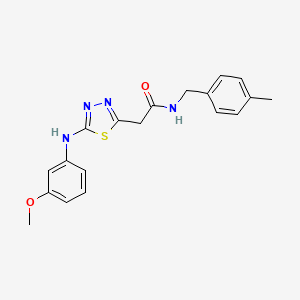
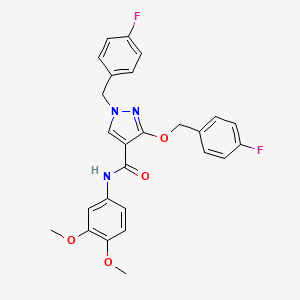
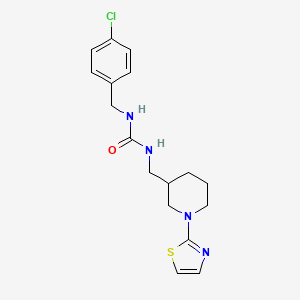


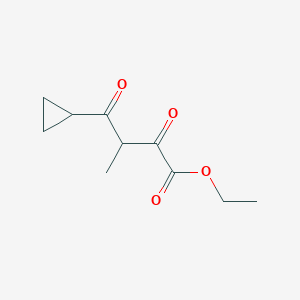
![(3aS,8aR)-2-(5-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2470060.png)

![Methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B2470063.png)
